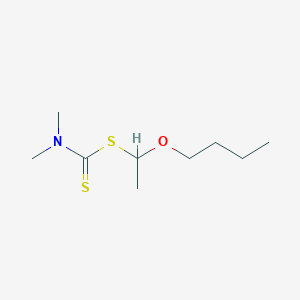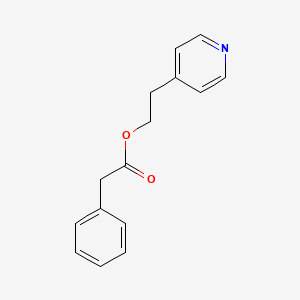![molecular formula C9H21ClOSi B14358138 1-[(Chloromethyl)(dimethyl)silyl]hexan-3-ol CAS No. 91391-51-4](/img/structure/B14358138.png)
1-[(Chloromethyl)(dimethyl)silyl]hexan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Chloromethyl)(dimethyl)silyl]hexan-3-ol is an organosilicon compound that features a silicon atom bonded to a chloromethyl group, two methyl groups, and a hexanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(Chloromethyl)(dimethyl)silyl]hexan-3-ol can be synthesized through several methods. One common approach involves the reaction of hexan-3-ol with chloromethyl(dimethyl)silane in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[(Chloromethyl)(dimethyl)silyl]hexan-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The hydroxyl group in the hexanol moiety can be oxidized to form corresponding ketones or aldehydes under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the silicon center, to form silane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or amines are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or pyridinium chlorochromate are used under acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Products include various substituted silanes depending on the nucleophile used.
Oxidation: Products include hexan-3-one or hexanal.
Reduction: Products include silane derivatives with reduced silicon centers.
Scientific Research Applications
1-[(Chloromethyl)(dimethyl)silyl]hexan-3-ol has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the formation of silicon-containing compounds.
Materials Science: The compound is used in the development of novel materials with unique properties, such as enhanced thermal stability and mechanical strength.
Pharmaceuticals: It is explored for its potential use in drug delivery systems and as a building block for bioactive molecules.
Catalysis: The compound is investigated for its role as a ligand or catalyst in various chemical reactions, including polymerization and cross-coupling reactions.
Mechanism of Action
The mechanism of action of 1-[(Chloromethyl)(dimethyl)silyl]hexan-3-ol involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The chloromethyl group can undergo nucleophilic substitution, while the hydroxyl group can participate in oxidation and reduction reactions. The silicon center can also engage in coordination chemistry, forming complexes with transition metals and other species.
Comparison with Similar Compounds
Similar Compounds
1-[(Chloromethyl)(dimethyl)silyl]pentan-3-ol: Similar structure but with a pentanol moiety instead of hexanol.
1-[(Chloromethyl)(dimethyl)silyl]butan-3-ol: Similar structure but with a butanol moiety instead of hexanol.
1-[(Chloromethyl)(dimethyl)silyl]propan-3-ol: Similar structure but with a propanol moiety instead of hexanol.
Uniqueness
1-[(Chloromethyl)(dimethyl)silyl]hexan-3-ol is unique due to its longer carbon chain, which can influence its physical properties and reactivity. The hexanol moiety provides additional flexibility and potential for functionalization compared to shorter-chain analogs.
Properties
CAS No. |
91391-51-4 |
|---|---|
Molecular Formula |
C9H21ClOSi |
Molecular Weight |
208.80 g/mol |
IUPAC Name |
1-[chloromethyl(dimethyl)silyl]hexan-3-ol |
InChI |
InChI=1S/C9H21ClOSi/c1-4-5-9(11)6-7-12(2,3)8-10/h9,11H,4-8H2,1-3H3 |
InChI Key |
CAVDELRVTSRILW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC[Si](C)(C)CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Octyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14358067.png)

![4-{2-[4-(4-Cyanophenoxy)phenyl]-2-oxoethyl}-3-nitrobenzonitrile](/img/structure/B14358076.png)



![N-(5-Hydroxy-12H-benzo[a]phenothiazin-6-yl)-N-phenylacetamide](/img/structure/B14358106.png)
![2-[(1-Phenylprop-2-en-1-yl)oxy]oxane](/img/structure/B14358114.png)

![Benzo[f]quinoxaline-5-carbonitrile, 2,3,4,6-tetrahydro-6-oxo-](/img/structure/B14358126.png)
![1,5-Diphenylbicyclo[3.2.0]heptane](/img/structure/B14358127.png)
![3-Ethyl-2-[2-(naphthalen-1-yl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide](/img/structure/B14358128.png)

